ethyl 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate ethyl 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate
Brand Name: Vulcanchem
CAS No.: 708236-69-5
VCID: VC9793400
InChI: InChI=1S/C22H20BrClO5/c1-3-27-21(25)9-8-15-13(2)16-10-18(24)20(11-19(16)29-22(15)26)28-12-14-6-4-5-7-17(14)23/h4-7,10-11H,3,8-9,12H2,1-2H3
SMILES: CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3Br)Cl)C
Molecular Formula: C22H20BrClO5
Molecular Weight: 479.7 g/mol

ethyl 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

CAS No.: 708236-69-5

Cat. No.: VC9793400

Molecular Formula: C22H20BrClO5

Molecular Weight: 479.7 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate - 708236-69-5

Specification

CAS No. 708236-69-5
Molecular Formula C22H20BrClO5
Molecular Weight 479.7 g/mol
IUPAC Name ethyl 3-[7-[(2-bromophenyl)methoxy]-6-chloro-4-methyl-2-oxochromen-3-yl]propanoate
Standard InChI InChI=1S/C22H20BrClO5/c1-3-27-21(25)9-8-15-13(2)16-10-18(24)20(11-19(16)29-22(15)26)28-12-14-6-4-5-7-17(14)23/h4-7,10-11H,3,8-9,12H2,1-2H3
Standard InChI Key FMZOVHKVJDNBCH-UHFFFAOYSA-N
SMILES CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3Br)Cl)C
Canonical SMILES CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=CC=C3Br)Cl)C

Introduction

Synthesis Pathway

The synthesis of ethyl 3-{7-[(2-bromobenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions:

  • Starting Material:
    Coumarin derivatives such as 7-hydroxycoumarin are used as the base structure.

  • Etherification Reaction:
    The bromobenzyl group is introduced via an etherification reaction using 2-bromobenzyl bromide and suitable bases like potassium carbonate in solvents such as acetone or DMF.

  • Chlorination and Alkylation:
    Chlorine is introduced at position 6 through electrophilic substitution, while alkylation at position 4 is achieved using alkyl halides.

  • Esterification:
    The ethyl propanoate chain is attached through esterification or coupling reactions using ethyl bromoacetate under basic conditions.

Applications and Biological Significance

Coumarin derivatives like this compound are extensively studied for their biological activities:

  • Antimicrobial Activity:
    The bromobenzyl group enhances lipophilicity, aiding in membrane penetration, which is crucial for antimicrobial effects.

  • Antiproliferative Potential:
    Similar compounds have shown activity against cancer cell lines by inhibiting key enzymes or disrupting cellular pathways .

  • Antioxidant Properties:
    The chromenone structure contributes to free radical scavenging abilities.

  • Drug Design:
    This compound serves as a precursor or intermediate in synthesizing more complex molecules with targeted therapeutic actions.

Research Findings

Studies on related coumarin derivatives provide insights into the potential of this compound:

  • Structure-Activity Relationship (SAR):

    • Bromine substitution enhances biological activity due to its electron-withdrawing nature.

    • The presence of an ester group increases bioavailability due to better absorption profiles .

  • Toxicity Studies:
    Preliminary data suggest moderate toxicity levels with therapeutic windows that can be optimized for specific applications.

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